molecular formula C24H22FN5O B542586 2-Phenoxy-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine

2-Phenoxy-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine

Cat. No. B542586
M. Wt: 415.5 g/mol
InChI Key: MLNSFBMGRWGGII-UHFFFAOYSA-N
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Description

SB-239272 is an inhibitor of p38 MAPK.

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Studies

The compound's properties in terms of corrosion inhibition, particularly for iron, have been explored through quantum chemical calculations and molecular dynamics simulations. This includes assessing global reactivity parameters such as HOMO and LUMO energies, chemical hardness, and other properties relevant to corrosion inhibition (Kaya et al., 2016).

Applications in Antipsychotic Drugs

Some structurally related piperidine derivatives have been evaluated for their antipsychotic potential. They show promise as neuroleptic drugs due to their affinity for dopamine and serotonin receptors (Raviña et al., 2000).

Inhibitory Potency in Kinase Inhibition

Derivatives of this compound have been shown to inhibit p38alpha kinase, with varying IC50 values. Statistical analysis highlights the correlation of these values with the electron donating strength of substituents, suggesting applications in kinase inhibition (Boehm et al., 2001).

Synthesis and Evaluation in Antifungal Applications

The compound's derivatives have been synthesized and assessed for their potential as antifungal agents. Certain derivatives, especially those with substituted phenyl groups, show promising antimicrobial activity, suggesting applications in the development of new antimicrobial agents (Yurttaş et al., 2016).

Inhibitory Activities in Cancer Therapy

Novel derivatives of this compound have been evaluated for their potential in inhibiting specific kinases like JAK1 JH2 pseudokinase and VPS34, which are relevant targets in cancer therapy (Singleton et al., 2019).

properties

Product Name

2-Phenoxy-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine

Molecular Formula

C24H22FN5O

Molecular Weight

415.5 g/mol

IUPAC Name

4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]-2-phenoxypyrimidine

InChI

InChI=1S/C24H22FN5O/c25-18-8-6-17(7-9-18)22-23(30(16-28-22)19-10-13-26-14-11-19)21-12-15-27-24(29-21)31-20-4-2-1-3-5-20/h1-9,12,15-16,19,26H,10-11,13-14H2

InChI Key

MLNSFBMGRWGGII-UHFFFAOYSA-N

SMILES

C1CNCCC1N2C=NC(=C2C3=NC(=NC=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)F

Canonical SMILES

C1CNCCC1N2C=NC(=C2C3=NC(=NC=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SB-239272;  SB239272;  SB 239272

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenoxy-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine
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2-Phenoxy-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine
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2-Phenoxy-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine
Reactant of Route 4
2-Phenoxy-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine
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2-Phenoxy-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine
Reactant of Route 6
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2-Phenoxy-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine

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